Proanthocyanidin A4
Description
Contextualization within Flavonoid Oligomer Research
Proanthocyanidins (B150500) are oligomeric flavonoids, meaning they are composed of multiple flavan-3-ol (B1228485) monomer units linked together. wikipedia.orgebi.ac.uk This structural complexity places them within the broader category of condensed tannins. wikipedia.orgebi.ac.uk Research into flavonoid oligomers like Proanthocyanidin (B93508) A4 is a dynamic field, driven by the desire to understand the vast diversity of these compounds and their roles in plant biology and potential human health applications. researchgate.netnih.gov
Proanthocyanidins are broadly classified into two main types based on the nature of the linkage between their constituent units: B-type and A-type. B-type proanthocyanidins are more common and are characterized by a single C-C bond between the flavan-3-ol units. wikipedia.org In contrast, A-type proanthocyanidins, including Proanthocyanidin A4, possess an additional ether linkage (C-O-C bond) between the units, resulting in a more rigid and complex structure. wikipedia.orgresearchgate.net This structural difference significantly influences their chemical properties and biological activities. researchgate.net
The study of flavonoid oligomers involves sophisticated analytical techniques to isolate, identify, and characterize these complex molecules. Researchers utilize methods such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate their structures. researchgate.netresearchgate.net The investigation of this compound and other A-type proanthocyanidins is crucial for expanding our knowledge of flavonoid chemistry and its implications.
Historical Perspective on A-Type Proanthocyanidin Discovery and Research Milestones
The discovery of proanthocyanidins dates back to 1947 by French scientist Jacques Masquelier, who pioneered techniques for their extraction from pine bark and grape seeds. wikipedia.org This initial work laid the foundation for the broader field of proanthocyanidin research. While B-type proanthocyanidins were the primary focus of early studies, the unique double linkage of A-type proanthocyanidins eventually captured the interest of phytochemists.
A-type proanthocyanidins were identified as a distinct class of flavonoids due to their unique structural features. wikipedia.org A significant milestone in the research of A-type proanthocyanidins was the development of methods to convert the more common B-type procyanidins into A-type structures through radical oxidation, which aided in their structural confirmation and further study. wikipedia.org
Research has identified A-type proanthocyanidins in various plant sources, including cranberries, cinnamon, peanut skins, and certain species of Geranium. wikipedia.org The isolation and characterization of specific A-type dimers and oligomers from these sources have been key achievements in the field. For instance, Procyanidin (B600670) A2, another well-known A-type proanthocyanidin, has been isolated from cranberries and studied for its biological properties. wikipedia.orgmdpi.com The ongoing research into these compounds continues to reveal new structures and potential applications.
A notable development in the study of A-type proanthocyanidins is the understanding of their transformation. For example, research has shown that Proanthocyanidin A2 can transform into its isomers, including this compound, under certain pH conditions and in cell culture media. acs.orgresearchgate.net This highlights the dynamic nature of these molecules and the importance of considering their stability and isomerization in experimental settings.
Structural Distinction and Nomenclature of this compound Isomers
This compound is a dimeric A-type proanthocyanidin. Its structure is defined by two flavan-3-ol units, specifically (+)-epicatechin and (-)-catechin, linked by two distinct bonds. cymitquimica.com The defining feature of A-type proanthocyanidins is the presence of both a C-C bond and an ether bond between the monomeric units. wikipedia.org In the case of this compound, the linkage is specifically a (4β→8, 2β→O→7) bond between an epicatechin unit and a catechin (B1668976) unit. cymitquimica.com
The systematic nomenclature for this compound is (+)-Epicatechin-(4β→8, 2β→O→7)-(-)-catechin. cymitquimica.com Its IUPAC name is (2S,3R,8S,14R,15R)-2,8-bis(3,4-dihydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanobenzo wikipedia.orgmedchemexpress.commedchemexpress.combiosynth.comdioxocino[4,5-h]chromene-3,5,11,13,15-pentaol. achemblock.com
Isomerism is a key aspect of proanthocyanidin chemistry. This compound is an isomer of other A-type proanthocyanidin dimers. For example, Proanthocyanidin A2 is a dimer composed of two (-)-epicatechin (B1671481) units. wikipedia.org Studies have demonstrated that Proanthocyanidin A2 can undergo epimerization under certain conditions to form isomers, one of which is this compound. acs.orgresearchgate.net This transformation involves a change in the stereochemistry at one of the chiral centers of the catechin unit.
The structural complexity and the existence of numerous isomers make the analysis and identification of proanthocyanidins challenging. Advanced analytical methods are essential to differentiate between isomers and to accurately characterize their structures.
Structure
3D Structure
Properties
Molecular Formula |
C30H24O12 |
|---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(1R,5S,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27+,29-,30+/m1/s1 |
InChI Key |
NSEWTSAADLNHNH-IVJIMCHNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for Proanthocyanidin A4 Isolation and Characterization
Optimized Extraction Protocols from Botanical Matrices for Research Purposes
The initial and most critical step in isolating Proanthocyanidin (B93508) A4 is its efficient extraction from the plant matrix. The choice and optimization of the extraction method are paramount as they directly influence the yield and purity of the target compound. Modern extraction techniques offer significant advantages over traditional methods by improving efficiency, reducing solvent consumption, and minimizing the degradation of these sensitive compounds.
Solvent-Based Extraction Optimization
Conventional solvent extraction remains a foundational technique for obtaining proanthocyanidins (B150500). frontiersin.orgresearchgate.net The efficiency of this method is heavily dependent on the choice of solvent, solid-to-liquid ratio, temperature, and extraction time. For proanthocyanidins, mixtures of organic solvents with water are generally more effective than monophasic solvent systems.
Commonly used solvents include acetone, ethanol (B145695), and methanol (B129727) in aqueous solutions. frontiersin.orgresearchgate.net Acetone-water mixtures are often reported to be superior to ethanol-water solutions for extracting proanthocyanidins. frontiersin.org The addition of a small amount of acid, such as acetic acid, can improve extraction efficiency and the stability of the proanthocyanidins by maintaining a pH between 4 and 6. frontiersin.org
Research has shown that optimizing these parameters is crucial. For instance, studies on grape seeds have explored various ethanol concentrations, with findings indicating that a 47% aqueous ethanol solution can be optimal under specific conditions. mdpi.com The solid-to-liquid ratio is another critical factor, with higher ratios sometimes leading to improved yields. mdpi.com Temperature also plays a significant role; however, it must be carefully controlled to prevent the thermal degradation of the proanthocyanidins. mdpi.com
Table 1: Comparison of Optimized Solvent-Based Extraction Parameters for Proanthocyanidins from Various Botanical Sources
| Botanical Source | Optimal Solvent System | Temperature (°C) | Time | Reference |
| Grape Seeds | 47% Ethanol | 60 | 53 min | mdpi.com |
| Grape Seeds | 70% Acetone:0.1% Formic Acid:29.9% Water | 60 | Not Specified | mdpi.com |
| Camphor Leaves | 77% Ethanol | Not Specified | 18 min | nih.gov |
| Macadamia Skin | Water | 90 | 20 min | mdpi.com |
Enzymatic Hydrolysis-Assisted Extraction
Enzyme-assisted extraction (EAE) is an innovative approach that utilizes specific enzymes to break down the plant cell wall, facilitating the release of intracellular compounds like Proanthocyanidin A4. nih.govscielo.brscielo.br This method offers high specificity and can be conducted under mild conditions, which helps to preserve the structural integrity of the target molecules. scielo.br
Enzymes such as cellulase (B1617823), pectinase (B1165727), and xylanase are commonly employed to degrade cellulose, pectin, and hemicellulose, the primary components of plant cell walls. nih.govscielo.br By disrupting this barrier, the extraction solvent can more effectively penetrate the cell and solubilize the proanthocyanidins. scielo.br
Research has demonstrated the effectiveness of EAE in significantly increasing the yield of proanthocyanidins compared to conventional methods. For example, the use of cellulase and pectinase in the extraction from Dioscorea alata and a combination of enzymes for Chinese quince fruit resulted in substantially higher yields. nih.govscielo.br The optimization of EAE involves careful consideration of enzyme concentration, pH, temperature, and hydrolysis time. nih.govmdpi.com
Table 2: Optimized Conditions for Enzymatic Hydrolysis-Assisted Extraction of Proanthocyanidins
| Botanical Source | Enzyme(s) Used | Optimal pH | Optimal Temperature (°C) | Optimal Duration | Resulting Yield Increase | Reference |
| Jujube | Cellulase | 5 | 60 | Not Specified | Not Specified | mdpi.com |
| Dioscorea alata | Cellulase and Pectinase | 4.5 | 45 | 73 min | Not Specified | nih.gov |
| Grape Seeds | Paenibacillus polymyxa fermentation broth | 9 | 45 | 70 min | 3.39% (vs. 0.64% with water) | nih.gov |
| Grape Seeds | Cellulase | Not Specified | 60 | 9 min (with microwave) | 5.72% | nih.gov |
Microwave-Assisted Extraction
Microwave-assisted extraction (MAE) is a modern technique that utilizes microwave energy to heat the solvent and sample, leading to a rapid and efficient extraction process. anton-paar.com This method significantly reduces extraction time and solvent consumption compared to conventional techniques. anton-paar.com The direct heating of the polar molecules within the plant material causes a buildup of pressure that ruptures the cell walls, enhancing the release of target compounds. anton-paar.com
The key parameters to optimize in MAE are microwave power, extraction time, temperature, and the solvent-to-solid ratio. mdpi.comnih.gov Studies have shown that MAE can be highly effective for extracting proanthocyanidins. For instance, optimal conditions for extracting proanthocyanidins from macadamia skin waste were found to be a 4.5-minute extraction time at 360 W power with a 5 g/100 mL sample-to-water ratio. mdpi.com Similarly, research on grape seeds determined the optimal MAE conditions to be 94% ethanol at 170°C for 55 minutes, which yielded significantly more proanthocyanidins than conventional extraction. nih.govagriwastevalue.eu However, it is important to note that the high temperatures in MAE can potentially lead to the degradation of heat-sensitive compounds if not carefully controlled. mdpi.com
Table 3: Optimized Parameters for Microwave-Assisted Extraction of Proanthocyanidins
| Botanical Source | Microwave Power (W) | Temperature (°C) | Time (min) | Solvent | Result | Reference |
| Macadamia Skin | 360 | Not Specified | 4.5 | Water | 33 mg/g proanthocyanidins | mdpi.com |
| Grape Seeds | Not Specified | 170 | 55 | 94% Ethanol | 56.4 mg/g proanthocyanidins | nih.govagriwastevalue.eu |
| Camphor Leaves | 530 | Not Specified | 18 | 77% Ethanol | 81.56 ± 2.03 mg/g proanthocyanidins | nih.gov |
| Grape Skin Pomace | Not Specified | 60 | 9 | 65.3% Methanol | Optimal for tannins | cabidigitallibrary.org |
Ultrasonication-Assisted Extraction
Ultrasonication-assisted extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates microjets and shockwaves that disrupt the cell walls, thereby enhancing mass transfer and increasing the extraction efficiency. mdpi.comnih.gov This technique is known for its effectiveness at lower temperatures, which helps in preserving thermolabile compounds like this compound. mdpi.com
The efficiency of UAE is influenced by several factors, including ultrasonic power (amplitude), sonication time, temperature, and the solvent-to-solid ratio. semanticscholar.orgresearchgate.net Research on kiwi leaves identified optimal UAE conditions as 40% ultrasound amplitude, a 30 mL/g solvent-to-solid ratio, and a temperature of 70°C for 15 minutes. semanticscholar.orgresearchgate.net In another study on brewer's spent grains, the highest yield of proanthocyanidins was achieved using 80/20 acetone/water, a 55-minute extraction time, and 400 W of ultrasound power. nih.gov Combining ultrasonication with enzymatic hydrolysis has also been shown to be a synergistic approach for extracting proanthocyanidins from jujube. mdpi.com
Table 4: Optimized Parameters for Ultrasonication-Assisted Extraction of Proanthocyanidins
| Botanical Source | Ultrasonic Power/Amplitude | Temperature (°C) | Time (min) | Solvent System | Reference |
| Kiwi Leaves | 40% Amplitude | 70 | 15 | Acetone | semanticscholar.orgresearchgate.net |
| Brewer's Spent Grains | 400 W | Not Specified | 55 | 80/20 Acetone/Water | nih.gov |
| Grape Seeds | Not Specified | 60 | 53 | 47% Aqueous Ethanol | mdpi.com |
| Açaí Fruit | 180 W | 75 | 50 | 70% Ethanol | nih.gov |
Deep Eutectic Solvents for Enhanced Extraction Yields
Deep eutectic solvents (DES) are emerging as green and efficient alternatives to conventional organic solvents for the extraction of natural products. nih.gov These solvents are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov DES offer several advantages, including low cost, low toxicity, biodegradability, and the ability to be tailored for specific applications. nih.govua.pt
The composition of the DES can be varied to tune its properties for the selective extraction of target compounds. For instance, a study on the extraction of proanthocyanidins from Camellia oleifera seed shells found that an 80% aqueous solution of choline (B1196258) chloride and citric acid was optimal. nih.gov Another study on grape pomace explored quaternary eutectic solvents composed of choline chloride, glycerol, ethanol, and water, demonstrating that varying the composition could influence the characteristics of the extracted proanthocyanidins. nih.govua.pt The use of DES in combination with other advanced extraction techniques like microwave or ultrasound assistance holds promise for further enhancing extraction efficiency.
Table 5: Examples of Deep Eutectic Solvents Used for Proanthocyanidin Extraction
| Botanical Source | DES Composition | Solid-to-Liquid Ratio | Temperature (°C) | Time (min) | Extraction Rate | Reference |
| Camellia oleifera seed shells | Choline chloride–citric acid (80% aqueous solution) | 1:200 g/mL | 80 | 40 | 5.26% | nih.gov |
| Grape Pomace | Choline chloride, glycerol, ethanol, and water | Not Specified | Up to 100 | Not Specified | 238% increase vs. conventional | ua.pt |
High-Resolution Chromatographic Purification Techniques
Following extraction, the crude extract contains a complex mixture of compounds, from which this compound must be isolated and purified. High-resolution chromatographic techniques are indispensable for achieving the high degree of purity required for detailed structural elucidation and bioactivity studies.
A combination of different chromatographic methods is often necessary for the successful isolation of this compound. A typical purification strategy might involve an initial fractionation using open column chromatography on silica (B1680970) gel or Sephadex LH-20. frontiersin.orgnih.gov Sephadex LH-20 is particularly effective for separating proanthocyanidins based on their degree of polymerization. frontiersin.org
For finer separation, high-performance liquid chromatography (HPLC) is the method of choice. nih.govnih.gov Reversed-phase HPLC with a C18 column is commonly used, often with a gradient elution system of acidified water and an organic solvent like methanol or acetonitrile (B52724). google.commdpi.com For instance, the separation of procyanidin (B600670) thiolysis products has been achieved using a C18 column with a gradient of 2% acetic acid in water and methanol. google.com
Preparative HPLC allows for the isolation of larger quantities of the purified compound. researchgate.net In some cases, normal-phase HPLC on a diol column can provide alternative selectivity. nih.gov
Another powerful technique for the separation of proanthocyanidins is high-speed counter-current chromatography (HSCCC). researchgate.netscience.gov HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb proanthocyanidins. This method has been successfully used to separate proanthocyanidins from various sources, including grape seeds and tea leaves. frontiersin.orgntu.edu.tw
The purity and structure of the isolated this compound are then confirmed using a combination of spectroscopic techniques, including high-resolution mass spectrometry (HR-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Preparative Liquid Chromatography (LC)
Preparative Liquid Chromatography (LC) is a foundational technique for the large-scale isolation of proanthocyanidins. escholarship.org This method often utilizes stationary phases like Sephadex LH-20, which separates compounds based on molecular size and polarity. mdpi.comnih.gov For instance, crude extracts are frequently subjected to a preliminary fractionation on a Sephadex LH-20 column. mdpi.comnih.gov In a typical procedure, the column is first washed with an aqueous-alcoholic solution to remove simpler phenolic compounds. mdpi.com Subsequently, a higher concentration of an organic solvent, such as acetone, is used to elute the desired proanthocyanidin fractions. mdpi.com Further purification is often achieved using low-pressure chromatography on columns packed with materials like Toyopearl HW-50F. escholarship.org
Countercurrent Chromatography (CCC)
Countercurrent Chromatography (CCC) has emerged as a powerful tool for the separation of natural products, including proanthocyanidins, due to its liquid-liquid partition mechanism which minimizes irreversible adsorption and degradation of analytes. nih.govnih.govresearchgate.net High-speed countercurrent chromatography (HSCCC) is particularly effective for the preparative isolation of procyanidins from complex mixtures like grape seed extracts. nih.govacs.orgresearchgate.net The selection of a suitable biphasic solvent system is critical for successful separation. nih.gov For example, a common system for separating polar compounds like proanthocyanidins is a mixture of chloroform, methanol, and water. nih.gov This technique allows for high sample loading and recovery, making it ideal for obtaining pure compounds for further analysis. nih.govscience.gov
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a valuable technique for separating proanthocyanidins based on their degree of polymerization. csic.esnih.govresearchgate.net In NP-HPLC, compounds elute in order of increasing molecular mass. csic.esnih.gov This method typically employs a silica or diol-bonded stationary phase and a non-polar mobile phase, often a gradient of solvents like hexane, methanol, and ethyl acetate. csic.esresearchgate.netresearchgate.net While effective for separating oligomers up to a certain size, the analysis of more complex and highly polymeric proanthocyanidins can be challenging due to their limited solubility in the mobile phase and potential for strong adsorption to the stationary phase. mdpi.comcsic.es
Stationary Phase: Silica gel researchgate.net
Mobile Phase: A gradient system, for example, starting with a non-polar solvent and gradually increasing the polarity. researchgate.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is one of the most commonly used analytical techniques for proanthocyanidins. mdpi.comresearchgate.netnih.gov In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a gradient of water and a less polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., acetic or trifluoroacetic acid) to improve peak shape. nih.govcsic.esresearchgate.net Unlike NP-HPLC, in RP-HPLC, proanthocyanidins generally elute in decreasing order of polarity, meaning smaller, more polar molecules elute earlier. csic.es However, separating higher oligomers (degree of polymerization > 4) can be difficult due to co-elution and peak broadening. mdpi.comichem.md
| Parameter | Description |
| Stationary Phase | C18 or C8 alkyl-bonded silica csic.esresearchgate.netnih.gov |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient with an acid modifier csic.esresearchgate.net |
| Detection | UV-Vis at 280 nm, Fluorescence, or Mass Spectrometry (MS) researchgate.netscienceopen.com |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular technique for the separation of polar compounds like proanthocyanidins. mdpi.comnih.govmdpi.com HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer. nih.govmdpi.com This method combines partitioning, adsorption, and ion-exchange mechanisms to achieve separation. HILIC is particularly advantageous for separating proanthocyanidins based on their degree of polymerization and has been successfully applied to the analysis of complex mixtures from various plant sources. mdpi.comnih.gov
| Parameter | Description |
| Stationary Phase | Polar stationary phase (e.g., silica, diol) nih.gov |
| Mobile Phase | Acetonitrile/water gradient with an acid modifier (e.g., acetic acid) nih.govmdpi.com |
| Detection | QTOF-MS, Fluorescence mdpi.comnih.gov |
Spectroscopic Elucidation of A4 Structure
Following isolation, the definitive structural identification of this compound relies on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Field Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of complex molecules like this compound. semanticscholar.orgnih.govnih.gov One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in the molecule. semanticscholar.orgnih.gov
The structure of this compound, epicatechin-(2β→O→7,4β→8)-ent-catechin, has been confirmed through detailed NMR analysis. nih.gov The presence of the A-type linkage is established by characteristic chemical shifts and correlations observed in two-dimensional (2D) NMR experiments. nih.gov For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments show cross-peaks that confirm the C4→C8 and C2→O→7 linkages between the epicatechin and ent-catechin units. nih.gov Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide through-space correlations that help to establish the relative stereochemistry of the molecule. semanticscholar.org The absolute configuration can be further confirmed by comparing the NMR data with that of known related compounds and through techniques like Electronic Circular Dichroism (ECD). nih.govnih.gov
Table of ¹H and ¹³C NMR Spectroscopic Data for this compound
The following table presents the ¹H and ¹³C NMR chemical shifts for this compound, acquired in methanol-d₄. nih.gov This data is crucial for the definitive identification of the compound.
| Atom No. | Unit | Ring | δC (ppm) | δH (ppm) (J in Hz) |
| 2 | I | A | 100.2 | - |
| 3 | I | A | 67.2 | 4.29 (d, 3.8) |
| 4 | I | A | 37.3 | 4.90 (d, 3.8) |
| 5 | I | A | 157.0 | - |
| 6 | I | A | 97.4 | 6.00 (s) |
| 7 | I | A | 152.0 | - |
| 8 | I | A | 106.9 | - |
| 9 | I | A | 155.8 | - |
| 10 | I | A | 102.2 | - |
| 1' | I | B | 132.2 | - |
| 2' | I | B | 115.3 | 7.10 (d, 1.8) |
| 5' | I | B | 116.0 | 6.81 (d, 8.2) |
| 6' | I | B | 120.0 | 6.94 (dd, 8.2, 1.8) |
| 2 | II | D | 85.2 | 4.74 (d, 8.1) |
| 3 | II | D | 68.6 | 4.14 (m) |
| 4 | II | D | 29.0 | 2.65 (dd, 16.3, 5.1), 3.06 (dd, 16.3, 8.7) |
| 5 | II | D | 129.4 | - |
| 6 | II | D | 120.1 | 7.00 (d, 8.4) |
| 7 | II | D | 122.1 | 6.89 (d, 2.0) |
| 8 | II | D | 116.2 | 6.81 (dd, 8.4, 2.0) |
| 9 | II | D | 151.3 | - |
| 10 | II | D | 108.0 | 5.95 (d, 2.3) |
| 1' | II | E | 146.2 | - |
| 2' | II | E | 146.0 | - |
| 5' | II | E | 115.5 | - |
| 6' | II | E | 100.8 | 6.09 (d, 2.3) |
| 7' | II | E | 157.5 | - |
| 8' | II | E | 96.5 | - |
| 9' | II | E | 157.8 | - |
| 10' | II | E | 107.5 | - |
Data adapted from a study by Qu et al. (2019) and may show slight variations based on experimental conditions. nih.gov
Advanced Mass Spectrometry (MS) Techniques
Mass spectrometry provides complementary information to NMR, primarily concerning the molecular weight and elemental composition of the analyte, as well as its fragmentation patterns, which offer clues to its structure.
HR-ESI-MS is a soft ionization technique used to accurately determine the molecular weight and elemental composition of a compound. rsc.org For this compound, analysis in positive ion mode typically shows a protonated molecule [M+H]⁺. nih.gov The high resolution of the mass analyzer allows for the calculation of a highly accurate molecular formula. mdpi.com Studies have identified the molecular formula of this compound as C₃₀H₂₄O₁₂, which corresponds to a dimeric proanthocyanidin. nih.gov This information is fundamental and serves as the first step in its structural identification by mass spectrometry. researchgate.net
Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to elucidate the structure of a compound by analyzing its fragmentation patterns. nih.gov When the [M+H]⁺ or [M-H]⁻ ion of this compound is isolated and fragmented, it undergoes characteristic cleavages that provide structural information. researchgate.net Key fragmentation pathways for proanthocyanidins include:
Quinone Methide (QM) fission: This cleavage occurs at the interflavan bond and helps determine the sequence and mass of the constituent units. nih.govnih.gov
Retro-Diels-Alder (RDA) fission: This fragmentation of the heterocyclic C-ring provides information about the hydroxylation pattern of the B-ring. nih.govnih.gov
Heterocyclic Ring Fission (HRF): This provides further structural details about the flavan-3-ol (B1228485) units. nih.gov
The specific fragments observed in the MS/MS spectrum of this compound can confirm that it is an A-type dimer and help identify its constituent catechin (B1668976) and epicatechin units. nih.govnih.gov
MALDI-TOF MS is a soft ionization technique particularly useful for the analysis of oligomers and polymers. mdpi.com In proanthocyanidin research, MALDI-TOF MS is effective for determining the distribution of oligomers in a mixture and for rapidly distinguishing between A-type and B-type linkages. researchgate.netnih.gov
A-type proanthocyanidins, like this compound, have a molecular mass that is two mass units lower than their B-type counterparts due to the extra bond involving an ether linkage. MALDI-TOF MS can easily detect this mass difference. nih.gov Furthermore, analysis of the isotopic patterns in the mass spectrum allows for the deconvolution and estimation of the percentage of A-type versus B-type bonds within a sample, making it a powerful tool for authenticating sources rich in A-type proanthocyanidins. researchgate.netnih.gov
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical analysis of chiral molecules like this compound. biu.ac.il This method measures the differential absorption of left- and right-circularly polarized light by chiral chromophores. biu.ac.il For proanthocyanidins, the aromatic rings and the heterocyclic dihydropyran ring constitute the primary chromophores, giving rise to characteristic CD spectra that provide critical information on the molecule's absolute configuration and conformation. nih.govphotophysics.com
The absolute configuration of the interflavan linkage in A-type proanthocyanidins is a key determinant of their CD spectra. Research on 4-arylflavan-3-ols, which serve as models for proanthocyanidins, has established a reliable correlation between the stereochemistry at the C-4 position and the sign of the Cotton effects (CEs) observed in the CD spectrum. nih.govnih.gov Specifically, a strong positive Cotton effect in the 220–240 nm region is indicative of a 4β-aryl substituent, while a negative Cotton effect in the same region corresponds to a 4α-aryl substituent. nih.govnih.govresearchgate.net
In the specific case of this compound, which is structurally defined as epicatechin-(2β→O→7,4β→8)-ent-catechin, experimental analysis has confirmed these principles. nih.gov The CD spectrum of this compound exhibits a strong positive Cotton effect at approximately 223 nm, which unequivocally establishes the 4β configuration of its interflavan linkage. nih.gov This empirical observation is supported by theoretical calculations using time-dependent density functional theory (TD-DFT), which can predict ECD spectra for different conformers and validate the assignment of absolute configuration. nih.govnih.gov The diagnostic CEs in this region arise from the electronic transitions of molecular orbitals involving the π-electrons of the spatially close aromatic A-ring and the aryl substituent at C-4. nih.gov Thus, CD spectroscopy serves as an indispensable tool for the non-ambiguous determination of the chiral centers in this compound and related A-type oligomers. psu.edu
Analytical Quantification in Complex Matrices
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Detectors (DAD, FLD)
Ultra-High Performance Liquid Chromatography (UHPLC) is a cornerstone technique for the precise quantification of proanthocyanidins, including this compound, in complex matrices such as plant extracts and food products. mdpi.comchromatographyonline.com The primary advantages of UHPLC over conventional HPLC include superior resolution, higher sensitivity, and significantly faster analysis times, which are achieved by using columns with smaller particle sizes (typically sub-2 µm). mdpi.com
For the analysis of proanthocyanidins, UHPLC systems are commonly coupled with Photodiode Array (PDA) or Diode Array Detectors (DAD), which provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. chromatographyonline.comnih.gov Fluorescence Detectors (FLD) offer enhanced sensitivity and selectivity for naturally fluorescent compounds like flavan-3-ols. thermofisher.com The selection of the detector depends on the specific analytical goal; DAD is versatile for general profiling, while FLD is preferred for trace-level quantification when applicable. chromatographyonline.comthermofisher.com
A typical UHPLC method for proanthocyanidin analysis utilizes a reversed-phase column, such as a C18, and a mobile phase gradient consisting of acidified water and an organic solvent like acetonitrile or methanol. nih.govnih.gov Method validation is critical to ensure reliable quantification and includes the assessment of parameters such as linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. mdpi.com
Table 1: Example Validation Parameters for UHPLC Quantification of Proanthocyanidins Note: This table presents typical validation data for proanthocyanidin analysis by UHPLC, as specific data for this compound is not broadly published. The values are representative of the performance of the technique.
| Validation Parameter | Typical Performance Value | Reference |
| Linearity (R²) | > 0.99 | nih.gov |
| Limit of Detection (LOD) | 0.01 - 0.05 mg/L | mdpi.com |
| Limit of Quantification (LOQ) | 0.03 - 0.15 mg/L | mdpi.com |
| Accuracy (Recovery) | 88% - 108% | mdpi.comnih.gov |
| Intra-day Precision (RSD) | < 3% | nih.govnih.gov |
| Inter-day Precision (RSD) | < 5% | nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolomics
For trace analysis and comprehensive metabolomics studies, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and specificity. researchgate.netresearchgate.net This technique allows for the detection and quantification of this compound at very low concentrations in highly complex biological samples. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap, provide highly accurate mass measurements, which are crucial for the unambiguous identification of the target analyte. mdpi.comnsf.gov
In LC-MS/MS analysis, proanthocyanidins are typically ionized using electrospray ionization (ESI), often in negative ion mode, which has been shown to be more sensitive and selective for these compounds. researchgate.net The subsequent fragmentation of the precursor ion provides structural information. The MS/MS analysis of A-type proanthocyanidins reveals characteristic fragmentation patterns, including heterocyclic ring fission and retro-Diels-Alder reactions, which help to identify the hydroxylation pattern and the type of interflavan bond. researchgate.net Quinone methide (QM) cleavage of the interflavan bond is particularly useful for determining the connection sequence of the oligomer. researchgate.net
The development of rapid UPLC-MS/MS methods allows for the quantification of both terminal and extension units of proanthocyanidins directly from crude plant extracts. researchgate.net This capability is essential for characterizing the complex mixtures often found in nature and for distinguishing between different isomers. nih.govresearchgate.net The high sensitivity of these methods, with LOQs often in the low µg/L range, makes them indispensable for metabolomics research and for quantifying trace levels of proanthocyanidins in various matrices. mdpi.comnih.gov
Colorimetric Assays (e.g., Acid Butanol, Vanillin (B372448), DMACA) for Total Proanthocyanidins in Research
In research settings where a rapid estimation of the total proanthocyanidin content is required rather than the quantification of individual compounds, colorimetric assays are widely employed. scienceopen.compan.olsztyn.pl These spectrophotometric methods are valued for their simplicity and high throughput.
Acid-Butanol Assay (Bate-Smith or Porter Assay): This method is based on the acid-catalyzed oxidative depolymerization of proanthocyanidins in the presence of an alcohol (typically n-butanol) at high temperatures. researchgate.net This reaction cleaves the interflavanoid bonds and converts the proanthocyanidins into their corresponding colored anthocyanidin carbocations, which are then quantified by measuring the absorbance, typically at 550 nm. pan.olsztyn.plresearchgate.netresearchgate.net The assay is considered reliable, though it can be affected by interfering pigments that may need to be removed prior to analysis. scienceopen.com
Vanillin Assay: The vanillin-HCl assay is specific to flavanols that have a meta-substituted hydroxyl pattern on the A-ring, such as the terminal units of most proanthocyanidins. researchgate.net In the presence of a strong acid (e.g., HCl or H₂SO₄), vanillin reacts with the C-6 or C-8 position on the A-ring of the terminal flavan-3-ol unit to form a red-colored adduct, which is measured spectrophotometrically around 500 nm. scienceopen.comoup.com The reaction is sensitive to various factors including water content, temperature, and acid concentration, and it does not react with the extension units of the polymer. oup.comresearchgate.net
DMACA Assay: The 4-dimethylaminocinnamaldehyde (B146742) (DMACA) assay is considered one of the most sensitive and specific colorimetric methods for flavan-3-ols. researchgate.netresearchgate.net The DMACA reagent reacts specifically with the nucleophilic C-8 position of the A-ring of the terminal unit of a proanthocyanidin to produce a highly stable blue or green-colored product, which is measured at approximately 640 nm. bioquochem.comugr.es This assay is particularly useful for quantifying low levels of proanthocyanidins and is less prone to interference from other phenolic compounds compared to the vanillin assay. researchgate.net
Table 2: Comparison of Common Colorimetric Assays for Total Proanthocyanidins
| Assay | Principle | Wavelength (nm) | Target | Key Advantages | Key Limitations |
| Acid-Butanol | Oxidative cleavage of interflavan bonds to form anthocyanidins. researchgate.net | ~550 | Entire polymer | Reliable, measures both oligomers and polymers. scienceopen.com | Destructive, potential for interferences. scienceopen.com |
| Vanillin-HCl | Electrophilic substitution of vanillin on the A-ring. researchgate.net | ~500 | Terminal units only | Simple, widely used. wikipedia.org | Reacts with monomers, sensitive to conditions. oup.comresearchgate.net |
| DMACA | Reaction of DMACA with the C-8 position of the A-ring. bioquochem.com | ~640 | Terminal units only | High sensitivity and specificity for flavan-3-ols. researchgate.netresearchgate.net | Reacts with monomers, reagent stability. researchgate.net |
Chemoinformatic Approaches for Structure-Spectra Correlation
Chemoinformatic and computational approaches are becoming increasingly vital for elucidating the complex structures of proanthocyanidins and correlating them with spectroscopic data. nih.gov These methods provide theoretical insights that complement experimental findings, particularly for complex molecules like this compound where numerous stereoisomers are possible.
One of the most powerful applications is the use of Density Functional Theory (DFT) to predict spectroscopic properties. nih.govnih.gov By calculating the ECD spectra of potential conformers of a molecule, researchers can compare the theoretical spectra with experimental data to validate the assignment of absolute configuration. nih.gov For 4-arylflavan-3-ols, DFT calculations have successfully validated the empirical "aromatic quadrant rule," providing a theoretical basis for interpreting the Cotton effects that are crucial for determining the stereochemistry at the C-4 linkage. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models represent another key chemoinformatic tool. mdpi.comnih.gov QSAR studies aim to build mathematical models that relate the chemical structure of a compound to its biological activity or physical properties. researchgate.net For proanthocyanidins, QSAR can be used to predict properties based on structural descriptors such as electronic properties, hydrophobicity, and 3D molecular geometry. researchgate.net These models can help identify the specific structural features of proanthocyanidins that are responsible for a particular effect. mdpi.com While QSAR has been applied to proanthocyanidins to understand their antioxidant and enzyme-inhibiting activities, its application to correlating structure with spectroscopic signatures is an emerging area of research. archivesofmedicalscience.comresearchgate.net These computational strategies are essential for navigating the vast structural diversity of proanthocyanidins and for building predictive models that can guide future research. archivesofmedicalscience.com
Biosynthetic Pathways and Genetic Regulation of Proanthocyanidin A4
Enzymology of A-Type Linkage Formation and Flavan-3-ol (B1228485) Synthesis
The formation of proanthocyanidins (B150500), including those with A-type linkages, relies on the synthesis of flavan-3-ol monomers. Several key enzymes are involved in the later stages of the flavonoid biosynthetic pathway to produce these essential building blocks. mdpi.comnih.gov The creation of the A-type linkage itself, which involves an additional ether bond between the flavan-3-ol units, is thought to occur through oxidative coupling of B-type proanthocyanidins. wikipedia.org
Leucoanthocyanidin Reductase (LAR) is a pivotal enzyme in the biosynthesis of certain flavan-3-ols. nih.gov It catalyzes the conversion of leucocyanidin (B1674801) into (+)-catechin, a 2,3-trans-flavan-3-ol, which serves as a monomer unit for PA polymers. nih.govresearchgate.net The reaction catalyzed by LAR is considered a committed step in the biosynthesis of catechin-based proanthocyanidins. nih.gov
Interestingly, LAR's role extends beyond the synthesis of starter units. Research has shown that LAR can also convert 4β-(S-cysteinyl)-epicatechin back to (-)-epicatechin (B1671481). nih.gov This action regulates the ratio of starter units to extension units, thereby influencing the degree of polymerization of proanthocyanidins. mdpi.comnih.gov
Anthocyanidin Reductase (ANR) provides an alternative route for the synthesis of flavan-3-ol monomers. nih.gov This enzyme catalyzes the reduction of anthocyanidins, such as cyanidin, to produce 2,3-cis-flavan-3-ols like (-)-epicatechin. mdpi.comnih.gov In some plant species, ANR is the primary enzyme responsible for producing the epicatechin units required for PA synthesis. nih.gov
The expression of the gene encoding ANR, often referred to as BANYULS, is crucial for the accumulation of PAs in certain tissues. nih.gov Functional studies have demonstrated that the level of ANR activity is inversely proportional to anthocyanin accumulation, indicating a competition for the common precursor, anthocyanidin. nih.gov Some studies have also shown that ANR can produce a mixture of both (-)-epicatechin and (+)-catechin from anthocyanidins. mdpi.comencyclopedia.pub
Leucoanthocyanidin Dioxygenase (LDOX), also known as Anthocyanidin Synthase (ANS), is another critical enzyme in the flavonoid pathway. mdpi.comnih.gov LDOX catalyzes the oxidation of leucoanthocyanidins to form anthocyanidins. mdpi.comnih.gov These anthocyanidins can then be directed towards anthocyanin production or serve as substrates for ANR to produce flavan-3-ols for PA synthesis. nih.govmdpi.com Therefore, LDOX activity represents a key branch point in the pathway, influencing the metabolic flux towards either anthocyanins or proanthocyanidins. nih.gov The essential role of LDOX in PA synthesis has been confirmed through genetic studies in plants like Arabidopsis. nih.gov
Identification and Characterization of Key Biosynthetic Genes
The biosynthesis of proanthocyanidins is governed by a suite of structural genes that encode the necessary enzymes. Transcriptome analyses in various plant species have identified numerous genes involved in the flavonoid and PA-specific pathways. mdpi.com These include genes encoding Phenylalanine Ammonia-Lyase (PAL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol 4-Reductase (DFR), Anthocyanidin Synthase (ANS), Leucoanthocyanidin Reductase (LAR), and Anthocyanidin Reductase (ANR). mdpi.com
The expression of these genes is often coordinated and developmentally regulated. For instance, in litchi fruit, the expression of several of these genes, including ANR, LAR, and ANS, is positively correlated with the accumulation of PAs. mdpi.com The regulation of these biosynthetic genes is primarily controlled by a complex of transcription factors, most notably the MYB-bHLH-WD40 (MBW) complex. mdpi.comnih.gov Specific R2R3-MYB transcription factors, bHLH proteins, and WD40 repeat proteins work in concert to activate the expression of the structural genes of the PA pathway. nih.govfrontiersin.org
Table 1: Key Biosynthetic Genes in Proanthocyanidin (B93508) Synthesis
| Gene | Enzyme Encoded | Function in Pathway |
|---|---|---|
| PAL | Phenylalanine Ammonia-Lyase | Catalyzes the initial step of the phenylpropanoid pathway. |
| CHS | Chalcone Synthase | Catalyzes the first committed step of flavonoid biosynthesis. mdpi.com |
| CHI | Chalcone Isomerase | Catalyzes the cyclization of chalcones to flavanones. mdpi.com |
| F3H | Flavanone 3-Hydroxylase | Catalyzes the hydroxylation of flavanones to dihydroflavonols. mdpi.com |
| DFR | Dihydroflavonol 4-Reductase | Reduces dihydroflavonols to leucoanthocyanidins. mdpi.commdpi.com |
| LDOX/ANS | Leucoanthocyanidin Dioxygenase/Anthocyanidin Synthase | Oxidizes leucoanthocyanidins to anthocyanidins. mdpi.comnih.gov |
| LAR | Leucoanthocyanidin Reductase | Reduces leucoanthocyanidins to 2,3-trans-flavan-3-ols (e.g., (+)-catechin). mdpi.comnih.gov |
Transcriptomic and Proteomic Analysis of Proanthocyanidin A4 Accumulation
Transcriptomic studies have been instrumental in elucidating the molecular mechanisms underlying PA accumulation. By comparing the gene expression profiles of tissues with high and low PA content, researchers can identify candidate genes involved in biosynthesis and its regulation. mdpi.comnih.gov For example, RNA-sequencing of litchi pericarp at different developmental stages revealed that the expression of 43 structural genes related to flavonoid/PA biosynthesis was correlated with PA levels. mdpi.com Similarly, transcriptome analysis in persimmon has helped identify specific gene modules and hub transcription factors strongly associated with PA accumulation. nih.gov
Proteomic analyses provide a complementary approach by examining the protein landscape of tissues actively synthesizing PAs. A comparative proteomic study of sweet potato cultivars identified proteins involved in providing precursors for anthocyanin (and by extension, PA) synthesis. nih.gov While direct proteomic data for this compound is limited, these studies on related flavonoid compounds highlight the importance of upstream metabolic pathways in supplying the necessary building blocks. For instance, proteins related to starch degradation were found to be more abundant in purple sweet potatoes, suggesting a link between primary metabolism and the provision of substrates for secondary metabolite production. nih.gov Furthermore, proteins involved in the transport and vacuolar sequestration of these compounds, such as vacuolar-associated proteins, have also been identified through proteomics. nih.gov
Environmental and Developmental Influences on Biosynthesis (e.g., Plant Stress)
The biosynthesis of proanthocyanidins is not static but is influenced by both developmental cues and environmental factors. mdpi.com PA levels often change during fruit ripening, typically decreasing as the fruit matures. mdpi.com This developmental regulation is thought to be a defense mechanism, with the astringency of PAs in young fruits deterring herbivores. mdpi.com
Environmental stresses, such as high light intensity, drought, and pathogen attack, can significantly impact PA biosynthesis. mdpi.comnih.gov Plants often accumulate PAs in response to stress, where these compounds can act as antioxidants to scavenge harmful reactive oxygen species (ROS) or as defense compounds against pathogens and herbivores. nih.govresearchgate.net For instance, salinity stress has been shown to enhance the accumulation of both PAs and anthocyanins in grape suspension cells. frontiersin.org Transcriptomic analysis under such stress conditions revealed the upregulation of genes in the flavonoid pathway, indicating that stress-induced PA accumulation is regulated at the transcriptional level. frontiersin.org Phytohormones also play a role in mediating these responses, with hormones like abscisic acid and ethylene (B1197577) being implicated in the regulation of flavonoid biosynthesis under stress. mdpi.commdpi.com
Table 2: Mentioned Compounds
| Compound Name |
|---|
| (+)-Catechin |
| (-)-Epicatechin |
| 4β-(S-cysteinyl)-epicatechin |
| Anthocyanidin |
| Chalcone |
| Cyanidin |
| Dihydroflavonol |
| Flavan-3-ol |
| Flavanone |
| Leucoanthocyanidin |
| Leucopeanidin |
| Phenylalanine |
| This compound |
Metabolic Engineering Strategies for Enhanced Production in Research Systems
Metabolic engineering efforts to increase proanthocyanidin yields in various research systems have primarily focused on the overexpression of key regulatory and structural genes involved in the general PA biosynthetic pathway. As the specific enzymes for A-type PA synthesis are not yet known, strategies have centered on boosting the production of their B-type precursors.
One common approach involves the co-expression of transcription factors that regulate the flavonoid pathway. For instance, the overexpression of MYB and bHLH transcription factors has been shown to upregulate the entire pathway, leading to increased accumulation of flavan-3-ols and their subsequent polymerization into proanthocyanidins. nih.gov Another strategy is to redirect metabolic flux towards PA biosynthesis by overexpressing key enzymatic genes like LAR and ANR, which are responsible for the synthesis of catechin (B1668976) and epicatechin, respectively. frontiersin.org In some cases, repressing competing pathways, such as the isoflavone (B191592) pathway in legumes, has been shown to channel precursors towards proanthocyanidin production. nih.gov
These strategies have been successfully applied in various model plants and microorganisms, including Nicotiana species and Escherichia coli, to produce significant quantities of proanthocyanidins. frontiersin.orgresearchgate.netamanote.com However, these efforts result in the accumulation of B-type PAs, and there are currently no established metabolic engineering strategies specifically designed to enhance the production of this compound or other A-type PAs due to the aforementioned lack of knowledge regarding the specific enzymatic step for their formation.
Table 1: Key Genes in Proanthocyanidin Biosynthesis Targeted for Metabolic Engineering
| Gene | Enzyme/Function | Organism(s) of Study | Outcome of Overexpression |
| LAR | Leucoanthocyanidin Reductase | Medicago truncatula, Theobroma cacao | Increased catechin and B-type PA levels |
| ANR | Anthocyanidin Reductase | Malus domestica, Vitis vinifera | Increased epicatechin and B-type PA levels |
| MYB TFs | Transcription Factors | Arabidopsis thaliana, Medicago truncatula | Upregulation of PA biosynthetic pathway |
| bHLH TFs | Transcription Factors | Arabidopsis thaliana, Medicago truncatula | Co-regulators with MYB for PA biosynthesis |
Subcellular Localization and Transport Mechanisms of Proanthocyanidin Precursors
Several transport proteins have been identified that are involved in the sequestration of PA precursors into the vacuole. Multidrug and Toxic Compound Extrusion (MATE) transporters, such as TT12 in Arabidopsis thaliana and MATE1 in Medicago truncatula, have been shown to transport glycosylated flavan-3-ols, specifically epicatechin 3'-O-glucoside, across the tonoplast (the vacuolar membrane). nih.govunt.eduresearchgate.net This transport is an active process, often dependent on a proton gradient generated by vacuolar H+-ATPases. nih.gov
Glutathione (B108866) S-transferases (GSTs) are also implicated in the transport of flavonoid precursors. researchgate.net It is hypothesized that GSTs may act as carrier proteins, binding to the flavan-3-ol precursors and facilitating their transport to the vacuole, possibly through vesicle-mediated trafficking. researchgate.net
A more recent and alternative model, the "tannosome" model, proposes that PA precursors are synthesized in the chloroplasts and then transported to the vacuole within specialized vesicles derived from the chloroplasts. nih.gov However, this model is still under investigation and requires further experimental validation.
It is important to note that the current understanding of subcellular transport is based on studies of B-type proanthocyanidin precursors. The specific transport mechanisms for A-type proanthocyanidins or their immediate precursors have not been elucidated. Given that A-type PAs are thought to be formed from B-type PAs, it is plausible that their precursors share the same transport systems.
Table 2: Proteins Involved in the Transport of Proanthocyanidin Precursors
| Protein Family | Specific Protein(s) | Proposed Function | Cellular Location |
| MATE Transporters | TT12, MATE1 | Transport of epicatechin 3'-O-glucoside | Tonoplast (Vacuolar Membrane) |
| Glutathione S-transferases (GSTs) | TT19 | Carrier protein for PA precursors | Cytosol, potentially associated with vesicles |
| H+-ATPases | AHA10 | Provides proton gradient for MATE transporters | Tonoplast |
Molecular Mechanisms of Proanthocyanidin A4 in Biological Systems in Vitro & Preclinical Cellular/molecular
Elucidation of Cellular Uptake and Intracellular Distribution Kinetics
The cellular uptake and subsequent intracellular distribution of proanthocyanidins (B150500), including A-type structures like Proanthocyanidin (B93508) A4, are critical determinants of their biological activity. While specific kinetic data for Proanthocyanidin A4 is not extensively detailed in the reviewed literature, general principles of proanthocyanidin uptake can be inferred. Studies on various cell types, including hepatocytes, adipocytes, and cardiac myocytes, have shown that the uptake of similar phenolic compounds can occur through both passive diffusion and facilitated transport mechanisms. nih.gov The lipophilicity and molecular size of the proanthocyanidin polymer play a significant role in its ability to traverse the cell membrane.
Once inside the cell, the distribution of proanthocyanidins is not uniform. Evidence suggests that these compounds can interact with various cellular compartments. For instance, some proanthocyanidins have been observed to associate with lipid rafts, specialized microdomains within the cell membrane, which can be crucial for mediating their anti-inflammatory effects. mdpi.com The transport of flavan-3-ols, the building blocks of proanthocyanidins, into vacuoles has also been described, involving mechanisms like the trans-Golgi network and glutathione (B108866) S-transferase (GST) mediated transport. mdpi.com The specific intracellular pathways and accumulation sites for this compound, however, require further dedicated investigation to be fully elucidated.
Research on nanoparticle uptake kinetics provides a useful parallel for understanding the cellular internalization of complex molecules. Studies using fluorescently labeled nanoparticles in macrophage cell lines have demonstrated concentration-dependent and saturable uptake kinetics. biorxiv.org For example, one study reported a maximum uptake rate (Vmax) of 7.9 x 10^4 nanoparticles per hour per cell, with half-maximum uptake occurring at a concentration of approximately 0.8 trillion nanoparticles per milliliter. biorxiv.org Such quantitative approaches could be adapted to study the cellular kinetics of this compound. Furthermore, time-lapse imaging has revealed rapid initial uptake rates within the first few hours of incubation. mdpi.com
Interaction with Specific Molecular Targets
Enzyme Modulation (e.g., Kinases, Inflammatory Enzymes)
This compound and related proanthocyanidins exhibit significant modulatory effects on a variety of enzymes, which underpins many of their biological activities. medchemexpress.euambeed.commedchemexpress.commedchemexpress.com A kinase is an enzyme that adds a phosphate (B84403) group to a protein, often activating it, while a phosphatase removes a phosphate group, typically deactivating the protein. neb.com This dynamic phosphorylation and dephosphorylation process is a key regulatory mechanism in cellular signaling.
Proanthocyanidins have been shown to influence inflammatory enzymes. For instance, they can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are key mediators of inflammation. nih.govjmb.or.kr This inhibition often occurs through the modulation of upstream signaling pathways like NF-κB and MAPK. nih.govjmb.or.kr
In the context of kinases, proanthocyanidins can directly or indirectly affect their activity. For example, grape seed proanthocyanidin extract has been shown to modulate the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Furthermore, in silico studies have predicted that certain proanthocyanidins may act as kinase inhibitors. frontiersin.org The modulation of these enzymes can have profound effects on cellular processes ranging from inflammation and metabolism to cell proliferation and apoptosis. mdpi.comresearchgate.net
Table 1: this compound and its Interaction with Specific Molecular Targets
| Target Category | Specific Target | Observed Effect | Reference |
|---|---|---|---|
| Inflammatory Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of expression | nih.govjmb.or.kr |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | nih.govjmb.or.kr | |
| Kinases | AMP-activated protein kinase (AMPK) | Activation | nih.gov |
| Mitogen-activated protein kinases (MAPK) | Modulation (JNK, ERK, p38) | nih.gov |
Receptor Binding Studies
The interaction of proanthocyanidins with cellular receptors is an emerging area of research. While direct binding studies for this compound are limited, in silico molecular docking and dynamics simulations have provided valuable insights into the potential receptor interactions of related proanthocyanidins.
One study focused on proanthocyanidin B2 and its metabolites, investigating their binding affinities to various nuclear and G-protein coupled bile acid receptors. nih.gov The results suggested that certain metabolites of proanthocyanidin B2 could have stable binding affinities to the Sphingosine-1-phosphate receptor 2 (S1PR2), Pregnane X receptor (PXR), and Constitutive androstane (B1237026) receptor (CAR), comparable to known ligands. nih.gov These findings indicate that proanthocyanidin metabolites may act as novel ligands for these receptors, thereby influencing processes like inflammation and metabolism. nih.gov
Furthermore, proanthocyanidins have been shown to interact with viral membrane proteins, such as hemagglutinin and neuraminidase of the influenza virus, which can affect the secondary structure of these proteins and inhibit viral infection. researchgate.net Although not a cellular receptor in the traditional sense, this interaction highlights the ability of proanthocyanidins to bind to protein targets and exert biological effects. The potential for this compound to directly bind to and modulate cellular receptors remains a promising area for future experimental validation.
Transcription Factor Regulation (e.g., NF-κB, Nrf2)
This compound and other proanthocyanidins are potent regulators of key transcription factors, particularly Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). These transcription factors are central to the cellular response to stress, inflammation, and oxidative damage.
NF-κB: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Proanthocyanidins have been consistently shown to inhibit the activation of the NF-κB signaling pathway. nih.govjmb.or.kr This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. nih.govjmb.or.kr By keeping IκBα bound to NF-κB in the cytoplasm, proanthocyanidins prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes like IL-1β, IL-6, and TNF-α. nih.govjmb.or.kr This mechanism is a cornerstone of the anti-inflammatory effects of proanthocyanidins. mdpi.com
Nrf2: Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. Proanthocyanidins are known activators of the Nrf2/Antioxidant Response Element (ARE) signaling pathway. researchgate.netnih.gov They can increase the total amount of Nrf2 protein by inhibiting its ubiquitination and subsequent degradation by the proteasome. nih.gov This leads to the accumulation of Nrf2 in the nucleus, where it binds to the ARE and initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.govsemanticscholar.org By activating the Nrf2 pathway, proanthocyanidins enhance the cell's endogenous antioxidant defenses. mdpi.comresearchgate.netsemanticscholar.org
The regulation of proanthocyanidin biosynthesis itself is controlled by a complex interplay of transcription factors, including those from the MYB, bHLH, and WD40 protein families. chinacrops.orgnih.govoup.comnih.govcore.ac.uk
Table 2: Regulation of Transcription Factors by Proanthocyanidins
| Transcription Factor | Effect of Proanthocyanidins | Downstream Consequences | Reference |
|---|---|---|---|
| NF-κB | Inhibition of activation | Decreased expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | mdpi.comnih.govjmb.or.kr |
| Nrf2 | Activation | Increased expression of antioxidant enzymes (HO-1, NQO1) | researchgate.netnih.govsemanticscholar.org |
Modulation of Intracellular Signaling Cascades
MAPK Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including cell growth, differentiation, and stress responses. qiagen.com This pathway consists of three major subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Proanthocyanidins have been shown to exert differential regulation on the MAPK pathway, which contributes to their diverse biological effects. nih.gov
In many contexts, proanthocyanidins inhibit the activation of the MAPK pathway, particularly in response to inflammatory stimuli. For example, grape seed proanthocyanidins have been found to suppress the lipopolysaccharide (LPS)-induced activation of JNK, ERK, and p38 in hepatic stellate cells. nih.gov This inhibition of MAPK signaling often works in concert with the suppression of the NF-κB pathway to mediate anti-inflammatory responses. nih.govnih.gov
Conversely, in some cancer cell lines, proanthocyanidins can enhance the phosphorylation of JNK and p38, leading to the induction of apoptosis. nih.govmdpi.com For instance, grape seed proanthocyanidins were shown to increase the expression of phosphorylated ERK, JNK, and p38 in HepG2 human liver cancer cells, contributing to their anti-cancer effects. mdpi.com This dual regulatory role highlights the context-dependent nature of proanthocyanidin activity on the MAPK signaling cascade. The specific effects of this compound on this pathway are likely to be similarly nuanced and dependent on the cellular model and stimulus.
NF-κB Pathway Modulation
Proanthocyanidins have been shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In cellular models, proanthocyanidins extracted from grape seeds have demonstrated the ability to inhibit NF-κB activation. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB p65 subunit into the nucleus is blocked. This mechanism effectively suppresses the transcription of NF-κB target genes, which include a variety of pro-inflammatory cytokines and mediators. Studies in lipopolysaccharide (LPS)-stimulated human hepatic stellate cells and other models have confirmed that grape seed proanthocyanidins can dose-dependently suppress LPS-induced NF-κB activation. Furthermore, research on a proanthocyanidin-rich fraction from red rice germ and bran showed it exerted anti-inflammatory effects by inhibiting NF-κB translocation in A549 lung cells.
Table 1: Effects of Proanthocyanidins on NF-κB Pathway Components in Cellular Models
| Cell Model | Stimulus | Proanthocyanidin Source | Observed Effect on NF-κB Pathway | Reference |
|---|---|---|---|---|
| MAC-T Cells | Lipopolysaccharide (LPS) | Oligomeric Proanthocyanidins | Increased IκB abundance, lowered phosphorylation of IκB and p65, blocked p65 translocation to the nucleus. | |
| Human Hepatic Stellate Cells | Lipopolysaccharide (LPS) | Grape Seed Proanthocyanidin | Inhibited LPS-induced NF-κB activation and IκBα phosphorylation. | |
| Rats with TNBS-induced colitis | 2,4,6-trinitrobenzenesulfonic acid (TNBS) | Grape Seeds | Reduced the expression of NF-κB, pIκBα, and IκK in the colon. |
PI3K/Akt/mTOR Pathway Interactions
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell proliferation, survival, and growth. Proanthocyanidins have been found to interact with and modulate this pathway. In a study using a psoriasis-like cell model induced by TNF-α, proanthocyanidins were shown to inhibit the PI3K/Akt pathway. This inhibition was associated with a decrease in cell proliferation and a reduction in inflammatory indicators. Similarly, in a mouse model of inflammatory pain, intrathecal administration of proanthocyanidins was found to inhibit the phosphorylated activation of molecules in the PI3K/Akt/mTOR pathway in dorsal root ganglia neurons, suggesting a mechanism for their pain-relieving effects. Furthermore, in a rat model of steroid-induced osteonecrosis of the femoral head, proanthocyanidins were observed to inhibit osteoblast apoptosis through the PI3K/Akt/Bcl-xL signaling axis.
Nrf2/ARE Signaling Pathway Activation and Regulation
Proanthocyanidins have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH associating protein 1 (Keap1). Upon exposure to oxidative stress or certain chemical inducers, Nrf2 dissociates from Keap1 and translocates to the nucleus. Research has shown that proanthocyanidins can facilitate this process by inhibiting the Keap1-dependent ubiquitinated degradation of Nrf2, thereby increasing Nrf2 protein stability and promoting its nuclear accumulation. Once in the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, leading to their transcription. This results in the increased expression of phase II detoxification and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation of the Nrf2/ARE pathway is a key mechanism by which proanthocyanidins enhance cellular antioxidant capacity.
Mechanisms of Antioxidant Activity at a Molecular Level
The antioxidant properties of proanthocyanidins are a significant aspect of their biological activity. These effects are exerted through both direct and indirect molecular mechanisms.
Direct Radical Scavenging Mechanisms
Proanthocyanidins are potent scavengers of free radicals. Their chemical structure, which is rich in hydroxyl groups, allows them to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). This direct scavenging activity helps to terminate oxidative chain reactions. Studies have demonstrated the ability of proanthocyanidins to effectively scavenge various types of radicals, including the stable free radical diphenylpicrylhydrazyl (DPPH), superoxide (B77818) anion, peroxyl radicals, and hydroxyl radicals. The degree of polymerization and the specific arrangement of flavan-3-ol (B1228485) units influence their radical scavenging efficacy.
Induction of Antioxidant Enzyme Expression
In addition to their direct scavenging actions, proanthocyanidins exert antioxidant effects by upregulating the expression and activity of endogenous antioxidant enzymes. This is largely mediated through the activation of the Nrf2/ARE signaling pathway as detailed in section 4.3.4. By promoting the transcription of antioxidant genes, proanthocyanidins lead to increased levels of enzymes such as superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1). This enhancement of the cellular antioxidant defense system provides a more sustained protection against oxidative stress compared to direct scavenging alone.
Anti-Inflammatory Mechanisms in Cellular Models
The anti-inflammatory effects of proanthocyanidins in cellular models are well-documented and are closely linked to their modulation of key inflammatory signaling pathways. A primary mechanism is the inhibition of the NF-κB pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). Proanthocyanidins also suppress the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, the modulation of the mitogen-activated protein kinase (MAPK) signaling pathway, which often cross-talks with the NF-κB pathway, is another important aspect of their anti-inflammatory action. By inhibiting the phosphorylation of MAPK components such as ERK, JNK, and p38, proanthocyanidins can further dampen the inflammatory response in various cellular models.
Table 2: Anti-Inflammatory Effects of Proanthocyanidins in Cellular Models
| Cell Model | Stimulus | Proanthocyanidin Source | Key Anti-Inflammatory Findings | Reference |
|---|---|---|---|---|
| MAC-T Cells | Lipopolysaccharide (LPS) | Oligomeric Proanthocyanidins | Downregulated production of IL-6, IL-1β, TNF-α, COX-2, and iNOS via inhibition of NF-κB and MAPK pathways. | |
| Caco-2 Colon Cells | Lipopolysaccharide (LPS) | Grape Seed Extract | Reduced intracellular ROS, increased expression of anti-inflammatory cytokines, and decreased pro-inflammatory cytokine gene expression. |
Cytokine and Chemokine Expression Modulation
Proanthocyanidins have demonstrated the ability to modulate the expression of cytokines and chemokines, key signaling molecules involved in inflammatory responses. In preclinical models, proanthocyanidin-rich extracts have been shown to suppress the expression of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, grape seed proanthocyanidin extract was found to inhibit the mRNA expression of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Conversely, the expression of the anti-inflammatory cytokine IL-10 was significantly promoted. nih.gov
Similarly, a proanthocyanidin-rich fraction from red rice germ and bran was effective in reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in a mouse model of colitis. mdpi.com This extract also inhibited the secretion of IL-1β and IL-18 in LPS and ATP-induced A549 lung cells by targeting the NLRP3 inflammasome pathway. mdpi.com The modulation of these inflammatory mediators suggests a potential mechanism by which proanthocyanidins may exert their biological effects. The myometrium, a tissue involved in labor, is also known to secrete various cytokines and chemokines. mdpi.com
Inhibition of Inflammatory Enzyme Pathways (e.g., COX, LOX)
Proanthocyanidins have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netualberta.ca These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators derived from arachidonic acid. patsnap.com
Studies have demonstrated that proanthocyanidin extracts can suppress the expression of COX-2, an inducible enzyme involved in inflammation. nih.govmdpi.com For example, a proanthocyanidin-rich extract from grape seeds was found to suppress the mRNA expression of COX-2 in lipopolysaccharide-stimulated macrophages. nih.gov Similarly, a proanthocyanidin-rich fraction from red rice significantly reduced the mRNA and protein levels of COX-2 in LPS-induced bovine mammary epithelial cells. mdpi.com
In addition to COX inhibition, proanthocyanidins from red-kerneled rice have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis. researchgate.net This inhibition was described as a mixed noncompetitive type. researchgate.net The dual inhibition of both COX and LOX pathways by certain compounds highlights a multi-faceted anti-inflammatory potential. ualberta.ca
Table 1: Effect of Proanthocyanidins on Inflammatory Enzymes
| Compound/Extract | Cell/Model System | Target Enzyme | Observed Effect | Citation |
|---|---|---|---|---|
| Grape Seed Proanthocyanidin Extract | RAW264.7 Macrophages | COX-2 | Suppression of mRNA expression | nih.gov |
| Red Rice Proanthocyanidin-Rich Fraction | Bovine Mammary Epithelial Cells | COX-2 | Reduction of mRNA and protein levels | mdpi.com |
| Red-Kerneled Rice Proanthocyanidin | Enzyme Assay | 5-LOX | Potent mixed noncompetitive inhibition | researchgate.net |
Influence on Apoptosis and Cell Cycle Regulation in Cellular Models (Mechanistic Focus)
Proanthocyanidins have been observed to influence programmed cell death (apoptosis) and regulate the cell cycle in various cancer cell models. These effects are often mediated through the modulation of key regulatory proteins.
In several cancer cell lines, including pancreatic, hepatocellular carcinoma, and esophageal adenocarcinoma, treatment with proanthocyanidin-rich extracts has led to the induction of apoptosis. plos.orgnih.govnih.gov This is often accompanied by an arrest of the cell cycle at specific checkpoints, most notably the G2/M phase. plos.orgnih.gov
Mechanistically, the pro-apoptotic effects of proanthocyanidins are associated with changes in the expression of Bcl-2 family proteins, which are crucial regulators of apoptosis. A decrease in the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and a simultaneous increase in the pro-apoptotic protein Bax have been reported. plos.org This shift in the Bax/Bcl-2 ratio often leads to the activation of executioner caspases, such as caspase-3, a key marker of apoptosis. plos.org
Furthermore, proanthocyanidins can influence cell cycle progression by affecting the expression of regulatory proteins. For instance, a decrease in the expression of cyclin B1, Cdc25B, and Cdc25C, which are important for the G2/M transition, has been observed in pancreatic cancer cells treated with grape seed proanthocyanidins. plos.org In hepatocellular carcinoma cells, proanthocyanidins induced G2/M phase arrest and regulated cell cycle-related proteins like cyclin B1, cyclin-dependent kinase 1 (CDK1), and p21. nih.gov
Table 2: Proanthocyanidin-Induced Apoptosis and Cell Cycle Arrest in Cancer Cells
| Cell Line | Proanthocyanidin Source | Key Molecular Events | Outcome | Citation |
|---|---|---|---|---|
| Pancreatic Cancer Cells (Miapaca-2, PANC-1) | Grape Seed | ↓ Bcl-2, Bcl-xl; ↑ Bax, activated caspase-3; ↓ Cyclin B1, Cdc25B, Cdc25C | G2/M arrest, Apoptosis | plos.org |
| Hepatocellular Carcinoma Cells (HepG2) | Grape Seed | ↑ p21, Caspase-3 activity; ↓ Cyclin B1, CDK1 | G2/M arrest, Apoptosis | nih.gov |
| Esophageal Adenocarcinoma Cells (SEG-1) | Cranberry | Not specified | G1 arrest, Apoptosis | nih.gov |
| Glioblastoma Stem Cells & SNB19 Cells | Grape Seed | Suppression of AVEN and BIRC6 | Apoptosis | plos.org |
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Grape Seed | Not specified | G2/M arrest, Apoptosis | archivesofrheumatology.org |
Modulation of Autophagy Pathways
Autophagy, a cellular process of self-digestion and recycling of cellular components, can play a dual role in cell survival and cell death. plos.org Proanthocyanidins have been shown to modulate autophagy in different cellular contexts.
In some cancer models, proanthocyanidins appear to induce autophagic cell death. For example, in rheumatoid arthritis fibroblast-like synoviocytes, grape seed proanthocyanidin extract (GSPE) induced autophagy, as evidenced by an increase in the autophagy marker LC3-II and a decrease in p62 expression. archivesofrheumatology.org
Conversely, in other contexts, proanthocyanidins have been found to inhibit autophagy. In a study on glioblastoma cells, proanthocyanidin acted synergistically with miR-30e to inhibit autophagy, which was confirmed by a decrease in the autophagy marker Beclin-1. plos.org This inhibition of autophagy contributed to an increase in apoptosis. plos.org Similarly, in a model of liver ischemia-reperfusion injury, proanthocyanidin pretreatment suppressed autophagy, as indicated by the downregulation of Beclin-1 and LC3. xiahepublishing.com
The interplay between autophagy and apoptosis appears to be complex and context-dependent. plos.org The modulation of autophagy by proanthocyanidins can be a critical factor in determining cell fate.
Table 3: Modulation of Autophagy by Proanthocyanidins
| Cell/Model System | Proanthocyanidin Source/Type | Key Autophagy Markers | Observed Effect on Autophagy | Citation |
|---|---|---|---|---|
| Rheumatoid Arthritis Fibroblast-Like Synoviocytes | Grape Seed Extract | ↑ LC3-II, ↓ p62 | Induction | archivesofrheumatology.org |
| Glioblastoma Stem Cells & SNB19 Cells | Proanthocyanidin (unspecified) | ↓ Beclin-1 | Inhibition | plos.org |
| Mouse Liver (Ischemia-Reperfusion Injury) | Proanthocyanidin (unspecified) | ↓ Beclin-1, LC3 | Inhibition | xiahepublishing.com |
Interaction with Gut Microbiota and Subsequent Metabolite Formation (In Vitro/Ex Vivo Mechanistic)
Due to their large size, a significant portion of ingested proanthocyanidins reaches the colon, where they interact with the gut microbiota. mdpi.comnih.gov This interaction leads to the microbial degradation of proanthocyanidins into smaller, more bioavailable phenolic compounds and valerolactones. mdpi.comresearchgate.net
The degradation process involves the cleavage of the interflavan bond and the C-ring of the flavan-3-ol units. researchgate.net The specific metabolites formed can differ based on the structure of the parent proanthocyanidin (e.g., A-type vs. B-type). For instance, in vitro incubation of A-type and B-type procyanidin (B600670) dimers with rat intestinal microbiota showed that while both were degraded, a dimeric catabolite and more low-molecular-weight phenolic acids were detected in the metabolites of the A-type dimer. researchgate.net
Furthermore, studies with human microbiota have identified metabolites like 5-(3',4'-dihydroxyphenyl)-γ-valerolactone and 5-(3'-hydroxyphenyl)-γ-valerolactone as microbial catabolites of B-type procyanidins, but not A-type. researchgate.net These microbiota-generated metabolites, such as phenyl-γ-valerolactones, are thought to contribute to the health benefits associated with proanthocyanidin consumption. mdpi.com
Beyond their metabolism, proanthocyanidins can also modulate the composition of the gut microbiota. mdpi.comresearchgate.net They can promote the growth of beneficial bacteria, such as Akkermansia muciniphila, and influence the ratio of major bacterial phyla, like Firmicutes and Bacteroidetes, which can have implications for host metabolic health. mdpi.comresearchgate.net
Structure Activity Relationship Sar Studies of Proanthocyanidin A4 and Analogs
Impact of Interflavan Bond Configuration (A-Type vs. B-Type) on Mechanistic Effects
Proanthocyanidins (B150500) are classified into two primary categories based on the linkage between their flavan-3-ol (B1228485) monomer units: B-type and A-type. B-type PACs feature a single carbon-carbon bond, typically C4→C8 or C4→C6. mdpi.com A-type PACs, such as Proanthocyanidin (B93508) A4, possess a more complex and rigid structure, characterized by a second ether linkage (C2→O→7) in addition to the C4→C8 bond. wikipedia.orgub.edu This structural difference significantly impacts their stability, conformational flexibility, and biological activity.
Research has demonstrated that the double linkage in A-type PACs confers greater stability compared to the single bond in B-type PACs. ub.eduresearchgate.net This increased stability can influence their biological persistence and effectiveness. For instance, in studies related to the prevention of urinary tract infections, A-type proanthocyanidins isolated from cranberry have shown superior anti-adhesion activity against uropathogenic E. coli compared to B-type proanthocyanidins from sources like apples and grapes. wikipedia.orgacs.org The rigid structure of the A-type linkage is thought to be a key factor in this enhanced bioactivity. Furthermore, studies in rats have suggested that A-type procyanidin (B600670) dimers are absorbed more effectively from the small intestine than their B-type counterparts. wur.nl
However, the superiority of A-type linkages is not universal across all biological activities. In a study investigating the mitigation of acrylamide (B121943) formation in food models, B-type procyanidin B2 showed slightly greater inhibitory activity than the A-type procyanidin A2. sci-hub.se The authors hypothesized that the additional C2-O-C7 bond in the A-type structure could create steric hindrance, potentially reducing its reactivity in certain chemical reactions. sci-hub.se This highlights that the functional impact of the interflavan bond is context-dependent and varies with the specific biological or chemical endpoint being measured.
| Feature | A-Type Proanthocyanidins (e.g., Proanthocyanidin A4) | B-Type Proanthocyanidins (e.g., Procyanidin B2) | References |
|---|---|---|---|
| Interflavan Linkage | Double bond: C4→C8 and C2→O→C7 | Single bond: C4→C8 or C4→C6 | mdpi.comwikipedia.orgub.edu |
| Molecular Stability | More stable and rigid | Less stable, more flexible | ub.eduresearchgate.net |
| Bacterial Anti-adhesion | High activity (e.g., cranberry PACs vs. E. coli) | Minor to moderate activity | wikipedia.orgacs.org |
| Intestinal Absorption | Higher absorption observed for dimers in rats | Lower absorption observed for dimers in rats | wur.nl |
| Acrylamide Inhibition | Less effective, possible steric hindrance | More effective | sci-hub.se |
Role of Degree of Polymerization (DP) on Molecular Interactions and Activity
The degree of polymerization (DP), which denotes the number of flavan-3-ol monomers in a PAC molecule, is a critical determinant of its biological function. plos.org this compound is a dimer (DP = 2). The relationship between DP and activity is not linear and often depends on the specific biological target.
For some activities, such as free radical scavenging, proanthocyanidins with a low degree of polymerization (oligomers, DP 2-4) tend to exhibit stronger antioxidative effects than monomers or high polymers. mdpi.com However, for other interactions, a higher DP can be more effective. For example, the ability of tannins to precipitate proteins and inhibit enzymes often increases with molecular weight. scu.edu.auresearchgate.net A study on the inhibition of digestive enzymes found that high-polymer proanthocyanidins (DP > 10) had a more significant inhibitory effect on amylase and protease activity than low-polymer fractions (DP 2-4). bohrium.comnih.gov Similarly, polymeric proanthocyanidins with an average DP of 14 to 32 were found to be effective at inactivating cholera toxin. scu.edu.au
Conversely, an excessively high DP can be detrimental to bioavailability, as large polymers may not effectively penetrate biological membranes. acs.org The relationship between DP and activity can also be bell-shaped. Research on the antiradical activity of certain procyanidins showed an increase in activity up to a mean DP of 6–7, after which the effect might plateau or decrease. plos.org Another study proposed that a DP of 9–10 could be a critical point for predicting the antioxidant structure-activity of certain condensed tannins. plos.org In a specific investigation into the biomimetic properties of PACs with dentin collagen, mid-size PACs (trimers, DP3 and tetramers, DP4) were found to be the most effective at increasing dentin moduli, outperforming both smaller dimers (DP2) and larger hexamers (DP6). nih.gov
| Degree of Polymerization (DP) | General Effect on Bioactivity | Specific Examples | References |
|---|---|---|---|
| Low DP (2-4) | Often higher antioxidant activity; better bioavailability. | Stronger DPPH radical scavenging activity. This compound is in this class. | mdpi.comacs.org |
| Medium DP (5-10) | Peak activity for some functions; represents a transition point. | Antiradical activity found to peak around DP 6-7 and DP 9-10 in separate studies. | plos.org |
| High DP (>10) | Stronger protein/enzyme inhibition; lower bioavailability. | Greater inhibition of digestive enzymes; inactivation of cholera toxin. | scu.edu.aubohrium.comnih.gov |
| Variable | Activity is target-dependent. | For dentin modification, the optimal activity was found with trimers (DP3) and tetramers (DP4). | nih.gov |
Influence of Hydroxylation Patterns and Methylation on Target Binding
The bioactivity of proanthocyanidins is profoundly influenced by the substitution patterns on their aromatic rings, particularly the number and position of hydroxyl (-OH) groups (hydroxylation) and, to a lesser extent, methoxy (B1213986) (-OCH3) groups (methylation). thieme-connect.comnih.gov
The number of hydroxyl groups is a key factor in the antioxidant capacity of PACs, as these groups can donate hydrogen atoms to neutralize free radicals. mdpi.com The hydroxylation pattern of the B-ring is especially important. mdpi.com Proanthocyanidins built from monomers with three hydroxyls on the B-ring (prodelphinidins) often show different or more pronounced activities than those with two (procyanidins, such as this compound) or one. nih.gov The ability of PACs to form complexes with proteins and other macromolecules, which underlies many of their biological effects, is also attributed to the abundance of free hydroxyl groups that can form hydrogen bonds. nih.govnih.gov
Methylation, the replacement of a hydroxyl group with a methoxy group, is less common in natural proanthocyanidins but significantly alters the molecule's properties. While methylation reduces the capacity for hydrogen bond donation, it increases the lipophilicity of the compound. This can affect how the molecule interacts with and is transported across cell membranes. Studies on anthocyanins, a related class of flavonoids, have shown that increased methylation and decreased hydroxylation can lead to higher transport rates across Caco-2 cell monolayers, a model of the intestinal epithelium. nih.gov This suggests a potential trade-off: while hydroxylation may be key for direct interaction with a target protein, methylation could enhance bioavailability, thereby influencing the compound's ultimate in vivo activity.
| Structural Modification | General Impact on Molecular Properties | Influence on Target Binding & Activity | References |
|---|---|---|---|
| Increased Hydroxylation (-OH) | Increases polarity and hydrogen bonding capacity. | Generally enhances antioxidant activity and protein binding affinity. | mdpi.comnih.govnih.gov |
| B-ring Pattern | Determines classification (e.g., procyanidin vs. prodelphinidin). | Affects the strength and specificity of interactions with target proteins. | mdpi.com |
| Methylation (-OCH3) | Decreases polarity, increases lipophilicity. | May decrease direct H-bonding but can enhance transport across cell membranes, affecting bioavailability. | nih.gov |
Stereochemical Effects on Biological Activity
Stereochemistry—the three-dimensional arrangement of atoms—is a crucial factor governing the biological activity of proanthocyanidins. thieme-connect.com The flavan-3-ol monomers that constitute PACs have multiple chiral centers, primarily at the C2 and C3 positions of the C-ring. This leads to different stereoisomers, most commonly (+)-catechin (2,3-trans configuration) and (−)-epicatechin (2,3-cis configuration). nih.govoup.com
The specific combination and configuration of these monomers determine the final structure and shape of the resulting oligomer, which in turn dictates how it fits into the binding site of a target protein or enzyme. The four A-type procyanidin dimers (A1-A4) are diastereomers, meaning they have the same composition but differ in their 3D spatial arrangement. mdpi.com For example, Procyanidin A1 is an epicatechin-(2β→7,4β→8)-catechin dimer, while Procyanidin A2 is a dimer of two (−)-epicatechin units. wikipedia.org
The biological importance of this stereoisomerism is well-documented. For instance, a study on hop proanthocyanidins found that procyanidin B2 (an epicatechin-epicatechin dimer) was a potent inhibitor of neuronal nitric oxide synthase (nNOS), whereas procyanidin B3 (a catechin-catechin dimer) was inactive against the same enzyme. acs.org This demonstrates that even with an identical DP and interflavan linkage, a change in stereochemistry can completely abolish biological activity. The stereochemistry of the C-ring is recognized as a particularly sensitive structural feature influencing the bioactivity of these compounds. plos.orgnih.gov
Computational Chemistry and Molecular Docking for SAR Prediction
Computational chemistry and molecular docking have emerged as powerful tools for predicting and rationalizing the structure-activity relationships of proanthocyanidins. researchgate.net Molecular docking simulates the interaction between a ligand (e.g., this compound) and the active site of a target protein, calculating a binding energy or "docking score" that predicts binding affinity. nih.gov
These in silico methods allow researchers to screen large libraries of compounds and visualize potential binding modes, providing insights that can guide further experimental work. A notable study used molecular docking to investigate the inhibitory activity of several A-type proanthocyanidins against α-glucosidase, an enzyme relevant to glucose metabolism. researchgate.net The results showed a good correlation between the experimentally measured inhibitory concentrations (IC50) and the computationally predicted binding energies (ΔG). The A-type dimer aesculitannin B exhibited the best docking score of -21.48 kcal/mol. researchgate.net
In another example, virtual screening and molecular docking identified a proanthocyanidin as a potential high-affinity inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus. archivesofmedicalscience.com The analysis predicted a strong binding interaction, with a docking energy of –10.566 kcal/mol, stabilized by hydrogen bonds with catalytic residues in the enzyme's active site. archivesofmedicalscience.com These studies underscore the utility of computational approaches in elucidating the molecular basis for the activity of complex flavonoids like this compound and in predicting the SAR of its analogs.
| Compound | Target Enzyme | Predicted Binding Energy (ΔG, kcal/mol) | Reference |
|---|---|---|---|
| Aesculitannin B (A-type dimer) | α-glucosidase | -21.48 | researchgate.net |
| Parameritannin A-1 (A-type trimer) | α-glucosidase | -21.45 | researchgate.net |
| Proanthocyanidin A2 (A-type dimer) | α-glucosidase | -20.62 | researchgate.net |
| Proanthocyanidin | SARS-CoV-2 Mpro | -10.566 | archivesofmedicalscience.com |
Synthetic and Semi Synthetic Strategies for Proanthocyanidin A4 and Derivatives
Total Synthesis Approaches for Proanthocyanidin (B93508) A4 Research
The total synthesis of A-type proanthocyanidins (B150500), including Proanthocyanidin A4, is a complex endeavor due to the need for precise control over stereochemistry and the formation of the characteristic dual linkage. researchgate.net While the total synthesis of Proanthocyanidin A1 and A2 has been achieved, a complete total synthesis of this compound has been less explicitly detailed in readily available literature. acs.orgnih.govfigshare.com However, the strategies employed for other A-type proanthocyanidins provide a roadmap for the potential synthesis of this compound.
A key strategy involves the coupling of two flavan-3-ol (B1228485) units. researchgate.net One unit acts as a nucleophile, while the other is an electrophile, often a C4-functionalized derivative. researchgate.net For instance, the synthesis of Proanthocyanidins A1 and A2 involved the reaction of a C4-hydroxyethoxy analog of catechin (B1668976) or epicatechin with a protected catechin or epicatechin unit in the presence of bentonite (B74815) clay K-10. acs.orgnih.gov This was followed by deprotection under mild catalytic hydrogenation, which led to the in-situ formation of the A-type linkage through a proposed ketal/oxonium ion/carbonium ion mechanism. acs.orgnih.gov A similar approach could hypothetically be adapted for this compound, which is structurally defined as epicatechin-(2β→O→7,4β→8)-ent-catechin. nih.gov
Challenges in the total synthesis of proanthocyanidins include low yields and the formation of multiple isomers that require careful separation. scienceopen.com The instability of key intermediates, such as flavonoid carbocations, further complicates these synthetic routes. frontiersin.orgfrontiersin.org
Table 1: Key Reagents and Steps in A-type Proanthocyanidin Synthesis
| Step | Reagent/Condition | Purpose |
| Coupling | Bentonite clay K-10 | Promotes the formation of the initial coupled product between flavan-3-ol units. acs.orgnih.gov |
| Deprotection | Catalytic hydrogenation | Removes protecting groups and facilitates the formation of the A-type linkage. acs.orgnih.gov |
| Purification | Silica (B1680970) gel column chromatography | Separates the desired A-type proanthocyanidin from diastereomers and other byproducts. acs.orgnih.gov |
Enzymatic Synthesis and Biotransformation for Analog Generation
Enzymatic and biotransformation methods offer alternative routes to generate proanthocyanidin analogs and to study their degradation pathways. While the direct enzymatic synthesis of this compound is not well-documented, research on related processes provides valuable insights.
Fungal biotransformation has been explored for the degradation and modification of procyanidins. For example, Aspergillus niger has been shown to degrade and biotransform procyanidin (B600670) C1, leading to the formation of smaller molecules like catechin or epicatechin. mdpi.com Similarly, various lactic acid bacteria, such as Lactobacillus plantarum and Streptococcus thermophilus, can biotransform procyanidins, leading to changes in their phenolic profiles and potentially enhancing their biological activities. mdpi.com These microorganisms can cleave the interflavan bonds of procyanidin polymers, releasing monomeric units. researchgate.netrsc.org
Enzymes like polyphenol oxidase (PPO) and laccase have been implicated in the conversion of B-type proanthocyanidins to A-type structures. researchgate.netmdpi.com This oxidative conversion is a key step in forming the additional ether linkage characteristic of A-type proanthocyanidins. acs.orgnih.gov The study of these enzymes and their mechanisms could pave the way for developing enzymatic or chemoenzymatic strategies for the synthesis of this compound and its derivatives.
Table 2: Microorganisms and Enzymes in Proanthocyanidin Biotransformation
| Organism/Enzyme | Transformation | Potential Application |
| Aspergillus niger | Degradation of procyanidin C1. mdpi.com | Generation of monomeric building blocks. |
| Lactic Acid Bacteria | Degradation of procyanidin polymers. mdpi.com | Modification of procyanidin structures. |
| Polyphenol Oxidase (PPO) | Conversion of B-type to A-type proanthocyanidins. researchgate.netmdpi.com | Synthesis of A-type proanthocyanidin analogs. |
| Laccase | Polymerization of flavan-3-ols and conversion of B-type to A-type. researchgate.net | Synthesis of A-type proanthocyanidin analogs. |
Chemical Modification and Derivatization for SAR Studies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For proanthocyanidins, SAR studies can help identify the key structural features responsible for their effects. nih.gov
Chemical modification and derivatization are key tools for generating a library of analogs for SAR studies. One approach is the semi-synthesis of A-type proanthocyanidins from more abundant B-type precursors. This can be achieved through free-radical-mediated oxidation using reagents like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). acs.orgnih.gov This method has been used to transform trimeric and tetrameric B-type proanthocyanidins into their A-type counterparts, which can then be used to study the impact of the A-type linkage on biological activity. acs.org
The synthesis of analogs with variations in the substitution pattern of the A- and B-rings can also provide valuable SAR data. For example, analogs of A-type proanthocyanidins have been synthesized by reacting flavylium (B80283) salts with phloroglucinol (B13840) or resorcinol (B1680541) derivatives. mdpi.com This allows for the introduction of different functional groups and the exploration of their effects on properties like antimicrobial activity. mdpi.com
The degree of polymerization and the nature of the interflavan linkage are also critical factors in the biological activity of proanthocyanidins. nih.gov Therefore, the synthesis and study of a range of oligomers with defined structures are essential for comprehensive SAR investigations.
Emerging Research Areas and Methodological Advancements in Proanthocyanidin A4 Studies
Application of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Mechanisms
Omics technologies, which provide a comprehensive view of the molecular components and processes within a biological system, are becoming indispensable tools in the study of proanthocyanidins (B150500), including PA4. azti.esun.org These technologies, such as proteomics and metabolomics, offer a powerful approach to uncover the intricate mechanisms through which these compounds exert their effects. frontiersin.orgresearchgate.net
Proteomics , the large-scale study of proteins, can identify specific protein targets that interact with PA4. azti.esnih.gov This is crucial for understanding its mechanism of action, as proanthocyanidins are known to bind to and precipitate proteins. nih.gov For instance, studies on proanthocyanidins have utilized proteomics to investigate their impact on protein expression in various cell types. While specific proteomics studies focusing solely on PA4 are still emerging, the broader research on proanthocyanidins suggests that this technology can reveal key protein modulations in response to treatment.
Metabolomics , the study of small molecules or metabolites, provides insights into the metabolic pathways affected by PA4. azti.es By analyzing the changes in the metabolome of cells or organisms exposed to PA4, researchers can identify the metabolic shifts and downstream effects of the compound. Integrated metabolomic and transcriptomic analyses have been successfully used to explore the regulatory networks of proanthocyanidin (B93508) biosynthesis in plants, demonstrating the power of this approach to unravel complex biological processes. peerj.com Similar methodologies can be applied to understand the effects of PA4 on human cells and systems. For example, metabolomics has been used to profile formulations with high contents of A-type proanthocyanidins, linking their chemical composition to their biological activities. nih.gov
The integration of multiple omics datasets, often referred to as "multi-omics," offers a more holistic understanding of the biological impact of compounds like PA4. wustl.edu By combining genomic, transcriptomic, proteomic, and metabolomic data, researchers can construct a comprehensive picture of the molecular interactions and pathways influenced by PA4.
Development of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip) for Mechanistic Studies
Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex microenvironment of living tissues. nih.govmdpi.com The development of advanced in vitro models, such as three-dimensional (3D) cell cultures and organ-on-a-chip systems, represents a significant leap forward in studying the biological effects of compounds like Proanthocyanidin A4. nih.govmdpi.commedchemexpress.com
3D Cell Cultures , such as spheroids, more accurately mimic the cell-cell and cell-matrix interactions found in vivo. nih.govmdpi.com This is particularly relevant for studying the effects of PA4 in the context of complex biological processes. Cells grown in 3D cultures have shown different responses to drugs compared to their 2D counterparts, highlighting the importance of these more physiologically relevant models. nih.gov The use of 3D models allows for a better understanding of how PA4 might behave in a more complex biological system. nih.govmedchemexpress.com
Organ-on-a-chip technology takes this a step further by creating microfluidic devices that recapitulate the structure and function of human organs. These systems can be used to study the effects of compounds on specific organs in a controlled environment. While the direct application of organ-on-a-chip models to PA4 research is still in its early stages, the potential for this technology to provide detailed mechanistic insights is substantial.
It's important to note that the stability of proanthocyanidins in cell culture media can be a critical factor. Studies have shown that Proanthocyanidin A2 can transform into its isomers, including PA4, under typical cell culture conditions. researchgate.net This underscores the need for careful experimental design and analysis when using these advanced in vitro models to evaluate the bioactivity of PA4.
Nanotechnology-Based Delivery Systems for In Vitro Research (Focused on experimental methodology)
The application of nanotechnology in in vitro research of proanthocyanidins, including PA4, is a rapidly advancing field focused on improving experimental methodologies. Nanoparticle-based delivery systems are being developed to enhance the stability, solubility, and cellular uptake of these compounds in laboratory settings. researchgate.netnih.gov
One common approach involves the encapsulation of proanthocyanidins within nanoparticles, often made from biodegradable polymers like chitosan (B1678972). researchgate.netnih.gov For instance, proanthocyanidin-loaded chitosan nanoparticles have been synthesized using techniques like ionotropic gelation. researchgate.net These nanoparticles are typically characterized by their size, shape, and surface properties using methods such as dynamic light scattering (DLS) and scanning electron microscopy (SEM). researchgate.netnih.gov
The use of these nanoformulations in in vitro studies can lead to a more sustained release of the proanthocyanidin, allowing for better-controlled experiments. researchgate.net Furthermore, modifying the surface of these nanoparticles, for example with folic acid, can be explored to target specific cellular receptors in experimental models. nih.gov The development of such targeted delivery systems is a key aspect of refining in vitro research methodologies. The primary goal of using nanotechnology in this context is to create more reliable and reproducible experimental conditions to study the biological effects of proanthocyanidins.
Table of Nanoparticle Formulations for Proanthocyanidin In Vitro Research
| Nanoparticle System | Components | Preparation Method | Key Characteristics for In Vitro Use |
| Proanthocyanidin-loaded chitosan nanoparticles (PC-CS-NPs) | Proanthocyanidins, Chitosan | Ionotropic gelation | Sustained release of proanthocyanidins in buffer media. researchgate.net |
| Folate-coupled chitosan-loaded proanthocyanidin nanoparticles (PC-CS/FA-NPs) | Proanthocyanidins, Folic acid-chitosan conjugate | Ionic gelation | Improved stability in gastrointestinal digestion models. nih.gov |
| Proanthocyanidin and Polyamidoamine-Calcium Phosphate (B84403) (PAMAM-CP) Nanoparticles | Proanthocyanidins, PAMAM-CP | - | Serves as a drug delivery system. researchgate.net |
Unexplored Biological Targets and Signaling Pathways
While research has identified some biological activities of proanthocyanidins, the full spectrum of their molecular targets and the signaling pathways they modulate remains largely to be discovered. oup.commdpi.com Current knowledge suggests that proanthocyanidins can influence a variety of cellular processes.
For example, studies on grape seed proanthocyanidin extract (GSPE) have shown that it can activate the Nrf2 signaling pathway, which is involved in the cellular response to oxidative stress. nih.gov Other research has pointed to the ability of proanthocyanidins to modulate inflammatory pathways, such as the NF-κB signaling pathway. researchgate.netnih.gov
High-throughput transcriptomic analyses of cells overexpressing transcription factors involved in proanthocyanidin biosynthesis have revealed a large set of putative target genes. oup.com These include not only enzymes in the flavonoid pathway but also glucosyltransferases and transporters, suggesting a broader regulatory role for these compounds. oup.com
Future research will likely focus on identifying direct protein targets of PA4 and mapping the downstream signaling cascades that are affected. This could involve techniques like affinity chromatography coupled with mass spectrometry to pull down and identify proteins that bind to PA4. Unraveling these unexplored targets and pathways is essential for a complete understanding of the biological functions of this compound.
Cross-Talk with Other Phytochemicals in Mechanistic Synergy
The concept of synergy, where the combined effect of multiple compounds is greater than the sum of their individual effects, is a critical area of investigation for phytochemicals like this compound. Research is increasingly exploring how PA4 might interact with other naturally occurring compounds to produce enhanced biological activity. nih.govmdpi.com
Studies have investigated the synergistic effects of procyanidins with other molecules, such as polyunsaturated fatty acids. For example, the combination of procyanidin (B600670) B3 and eicosapentaenoic acid was found to have a stronger anti-inflammatory effect in macrophages than either compound alone. nih.gov This was demonstrated by decreased nitric oxide levels and modulation of key inflammatory signaling proteins like NF-κB and JNK. nih.gov
Similarly, the combination of grape seed proanthocyanidins and resveratrol (B1683913) has been shown to synergistically inhibit the growth of human breast cancer cells in vitro. researchgate.net This synergistic action was linked to the induction of apoptosis and modulation of epigenetic machinery. researchgate.net Another study found that proanthocyanidins could enhance the anti-tumor effects of doxorubicin, a chemotherapy drug. nih.gov
These findings suggest that the biological activity of PA4 may be significantly influenced by the presence of other phytochemicals. Future research in this area will likely focus on identifying specific synergistic combinations and elucidating the molecular mechanisms underlying these interactions. This could lead to the development of more effective strategies that leverage the combined power of natural compounds.
Q & A
Q. Can multi-omics approaches elucidate this compound biosynthesis?
- Methodological Answer : Transcriptomics (RNA-seq) and metabolomics (LC-HRMS) integrate to map biosynthetic pathways in developing tissues. Co-expression networks link MYB transcription factors to flux variations in phenylpropanoid intermediates .
Guidance for Experimental Design
- Contradiction Analysis : Use factorial designs to isolate variables (e.g., ROS inhibitors in antibacterial assays) .
- Structural-Activity Relationships : Modify this compound’s hydroxylation patterns and assess stability via accelerated aging tests (40°C/75% RH) .
- Synergistic Studies : Combine with flavonoids (e.g., isoviolanthin) in checkerboard assays to calculate fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
